molecular formula C18H14O2 B1666200 1,3-Diphenoxybenzene CAS No. 3379-38-2

1,3-Diphenoxybenzene

Cat. No.: B1666200
CAS No.: 3379-38-2
M. Wt: 262.3 g/mol
InChI Key: JTNRGGLCSLZOOQ-UHFFFAOYSA-N
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Description

1,3-Diphenoxybenzene: is an organic compound with the molecular formula C18H14O2 . It is also known by other names such as resorcinol diphenyl ether and m-diphenoxybenzene . This compound consists of a benzene ring substituted with two phenoxy groups at the 1 and 3 positions. It is a white crystalline solid with a melting point of approximately 59-61°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diphenoxybenzene can be synthesized through the reaction of resorcinol with phenol in the presence of an acid catalyst. The reaction typically involves heating the reactants to facilitate the formation of the ether linkage between the phenol and resorcinol molecules .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 1,3-Diphenoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1,2-Diphenoxybenzene
  • 1,4-Diphenoxybenzene
  • 3-Phenoxyphenol

Comparison: 1,3-Diphenoxybenzene is unique due to the specific positioning of the phenoxy groups on the benzene ring. This positioning can influence its chemical reactivity and physical properties compared to its isomers, such as 1,2-diphenoxybenzene and 1,4-diphenoxybenzene. The differences in substitution patterns can lead to variations in their applications and effectiveness in different chemical and biological contexts .

Properties

IUPAC Name

1,3-diphenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H14O2/c1-3-8-15(9-4-1)19-17-12-7-13-18(14-17)20-16-10-5-2-6-11-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNRGGLCSLZOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Source PubChem
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DSSTOX Substance ID

DTXSID2063004
Record name Benzene, 1,3-diphenoxy-
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Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name 1,3-Diphenoxybenzene
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CAS No.

3379-38-2
Record name 1,3-Diphenoxybenzene
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Record name Benzene, 1,3-diphenoxy-
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Record name Benzene, 1,3-diphenoxy-
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Record name Benzene, 1,3-diphenoxy-
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Record name m-diphenoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the size of 1,3-diphenoxybenzene influence its fragmentation after X-ray absorption compared to smaller molecules like phenol and phenyl ether?

A1: Research using Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy and mass spectrometry has revealed that this compound exhibits weaker dependence on the excitation site and destination state for fragmentation compared to phenol and phenyl ether. [] This difference is attributed to the delocalization of valence electrons and rapid energy randomization within the larger this compound molecule, making specific dissociations less likely. []

Q2: Can this compound be used as an additive to enhance the performance of organic solar cells?

A2: Yes, recent studies have shown that this compound can be incorporated as a solid additive in semi-transparent organic solar cells (ST-OSCs). [] It functions by dual-regulating the molecular aggregation and crystallinity of the donor and acceptor materials within the active layer. [] This results in a broadened spectral response extending into the near-infrared region and improved light utilization efficiency. []

Q3: What are the catalytic properties of this compound? Can it be broken down into valuable products?

A3: Research indicates that this compound can be catalytically decomposed in the presence of palladium catalysts supported on acidic activated carbon aerogels. [] While the specific reaction mechanism and product selectivity require further investigation, this finding highlights the potential of using this compound as a feedstock for producing valuable monomeric cyclic compounds.

Q4: How does the presence of aromatic solvents affect the carbonization process of cellulose when this compound is used as a solvent?

A4: Studies using ultraviolet (UV) microscopy on cotton cellulose pyrolyzed in the presence of this compound and other aromatic solvents (benzophenone, diphenyl sulfide) at 280 °C revealed that the aromatic solvents reduced both the yield of solid carbonized products and the UV absorptivity of the resulting material. [] This suggests that the aromatic solvents interfere with the carbonization process, leading to less extensive carbon formation. []

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